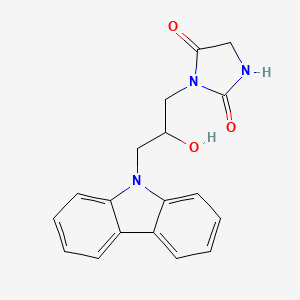

3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Diabetes Treatment

Carbazole derivatives, including “3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione”, have shown significant potential in the treatment of diabetes . They have been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Anti-inflammatory and Antioxidant Activities

Carbazole derivatives exhibit anti-inflammatory and antioxidant activities . These properties make them useful in the treatment of diseases where inflammation and oxidative stress play a key role .

Antibacterial and Antitumor Activities

Carbazole derivatives also have antibacterial and antitumor properties . This makes them potential candidates for the development of new drugs in the fight against bacterial infections and cancer .

Bistable Memory Devices

Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), a polymer that includes a carbazole unit, has shown promising potential for application in bistable memory devices .

Organic Transformations

Carbazole-based porous organic polymers have been used as robust heterogeneous photocatalysts for visible-light-promoted aqueous organic transformations . This includes the C(sp3)–P bond construction and selective oxidation of sulfides in water under mild conditions .

OLEDs

Carbazole derivatives have been used in the development of organic light-emitting diodes (OLEDs) . They have helped in achieving reduced driving voltages for green and red phosphorescent OLEDs .

These are just a few of the many potential applications of “3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione”. The compound’s wide range of biological and pharmacological properties make it a promising area of research in medicinal chemistry .

Wirkmechanismus

Target of Action

The primary targets of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione are related to the pathogenesis and development of diabetes . The compound has been shown to interact with key elements in the body’s response to insulin secretion and glucose metabolism .

Mode of Action

3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione: interacts with its targets by reducing oxidative stress, blocking adrenergic hyperactivation, preventing damage to pancreatic cells, and modulating carbohydrate metabolism . These interactions result in a decrease in blood glucose levels, which is beneficial for managing diabetes .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the enzyme α-glucosidase, which catalyzes the final stage of the digestion process of carbohydrates to monosaccharides . These sugars are then absorbed and enter the bloodstream, thus increasing blood glucose levels . By inhibiting this enzyme, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione helps to reduce postprandial blood glucose concentration .

Result of Action

The molecular and cellular effects of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione ’s action include a reduction in oxidative stress, prevention of damage to pancreatic cells, and modulation of carbohydrate metabolism . These effects contribute to the compound’s potential use in the treatment of metabolic disorders including type 2 diabetes mellitus .

Eigenschaften

IUPAC Name |

3-(3-carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-12(11-21-17(23)9-19-18(21)24)10-20-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20/h1-8,12,22H,9-11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSDUJAKHRYCFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2510422.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2510425.png)

![Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2510426.png)

![4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510427.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2510428.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2510434.png)

![N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2510435.png)

![N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2510437.png)

![Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B2510438.png)